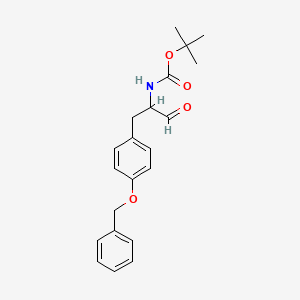

Boc-Tyr(Bzl)-aldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H25NO4 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

tert-butyl N-[1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24) |

InChI Key |

SLSOSKGFUOFMCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Tyr(Bzl)-aldehyde: Synthesis, Properties, and Potential as a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde, is a protected amino aldehyde derived from the amino acid tyrosine. Its structure, featuring a reactive aldehyde functional group and protective groups on both the amine (Boc) and the phenolic hydroxyl (benzyl), makes it a valuable, albeit not widely characterized, tool in synthetic organic chemistry and drug discovery. While extensive quantitative data on this compound itself is limited in publicly accessible literature, its chemical nature strongly suggests its primary role as a precursor in the synthesis of more complex molecules and as a potential inhibitor of cysteine proteases. The aldehyde moiety can act as a "warhead," forming a reversible covalent bond with the active site cysteine of these enzymes. This guide synthesizes the available information on its synthesis, presumed mechanism of action, and the biological pathways it may influence, drawing parallels from closely related and better-studied peptide aldehydes.

Physicochemical Properties

| Property | This compound | Boc-Tyr(Bzl)-OH |

| Molecular Formula | C21H25NO4 | C21H25NO5 |

| Molecular Weight | 355.43 g/mol | 371.43 g/mol |

| CAS Number | 82689-15-4[1][2] | 2130-96-3 |

| Appearance | Data not available | White to off-white powder |

| Melting Point | Data not available | 110-112 °C |

| Optical Rotation | Data not available | [α]20/D +27.0 ± 1.5° (c = 2% in ethanol) |

| Solubility | Data not available | Soluble in ethanol |

Synthesis of this compound

The synthesis of this compound typically starts from its corresponding protected amino acid, Boc-Tyr(Bzl)-OH. This precursor is synthesized from L-tyrosine. The subsequent step involves the reduction of the carboxylic acid to the aldehyde. While a specific, detailed protocol for this compound is not available, a general and widely applicable method for the reduction of N-Boc protected amino acids to their aldehydes is presented below.

Experimental Protocol: Synthesis of the Precursor, N-α-t-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

A common method for the synthesis of Boc-Tyr(Bzl)-OH involves the protection of the amino group of L-tyrosine with a Boc group, followed by the benzylation of the phenolic hydroxyl group.

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate (Boc)2O

-

Sodium hydroxide (NaOH)

-

Benzyl bromide (Bzl-Br)

-

Solvents (e.g., Dioxane, Water, DMF)

-

Acid for workup (e.g., HCl)

Procedure:

-

Boc Protection: L-Tyrosine is dissolved in a mixture of dioxane and water, and the solution is cooled in an ice bath. Sodium hydroxide is added to adjust the pH. Di-tert-butyl dicarbonate, dissolved in dioxane, is added dropwise to the cooled solution. The reaction is stirred and allowed to warm to room temperature overnight.

-

Workup and Isolation of Boc-L-Tyrosine: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is washed with an organic solvent like ethyl acetate to remove unreacted (Boc)2O. The aqueous layer is then acidified with a suitable acid (e.g., 1N HCl) to a pH of approximately 2-3, leading to the precipitation of N-Boc-L-tyrosine. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

Benzylation of the Phenolic Hydroxyl Group: N-Boc-L-tyrosine is dissolved in a suitable solvent like DMF. A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added to the solution. Benzyl bromide is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Final Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Boc-Tyr(Bzl)-OH.

Representative Experimental Protocol: Reduction of Boc-Tyr(Bzl)-OH to this compound

The reduction of an N-protected amino acid to its corresponding aldehyde can be achieved through various methods. One common approach involves the formation of a mixed anhydride or an activated ester, followed by reduction with a mild reducing agent.

Materials:

-

Boc-Tyr(Bzl)-OH

-

N,N'-Carbonyldiimidazole (CDI) or Ethyl chloroformate

-

Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous solvents (e.g., THF, Dichloromethane)

-

Triethylamine (if using ethyl chloroformate)

Procedure:

-

Activation of the Carboxylic Acid: Boc-Tyr(Bzl)-OH is dissolved in an anhydrous solvent such as THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -20 °C).

-

Formation of Activated Intermediate:

-

Using CDI: A solution of CDI in the same anhydrous solvent is added dropwise to the cooled solution of the amino acid. The reaction is stirred at this temperature for a specified time to form the imidazolide intermediate.

-

Using Ethyl Chloroformate: Triethylamine is added to the cooled solution of the amino acid, followed by the dropwise addition of ethyl chloroformate to form a mixed anhydride.

-

-

Reduction to the Aldehyde: The reaction mixture containing the activated amino acid is further cooled to a lower temperature (e.g., -78 °C). A solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene) is then added dropwise. The reaction is carefully monitored by TLC to follow the disappearance of the starting material and the formation of the aldehyde.

-

Quenching and Workup: Once the reaction is complete, it is quenched by the slow addition of a suitable reagent, such as methanol or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred until two clear layers form.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a mild acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel.

Figure 1: General synthetic workflow for this compound.

Mechanism of Action as a Cysteine Protease Inhibitor

Peptide aldehydes are a well-established class of reversible covalent inhibitors of cysteine proteases. The electrophilic aldehyde carbonyl group is susceptible to nucleophilic attack by the thiolate of the active site cysteine residue. This attack forms a tetrahedral hemithioacetal intermediate, which is a transition-state analog of the peptide bond hydrolysis reaction. This stable, yet reversible, complex effectively blocks the active site and inhibits the enzyme's catalytic activity.

Given its structure, this compound is a plausible candidate for inhibiting cysteine proteases such as calpains and cathepsins. The tyrosinal residue would occupy the S1 subsite of the protease's active site, with the Boc and benzyl groups influencing binding affinity and selectivity.

Figure 2: Mechanism of cysteine protease inhibition by an aldehyde.

Potential Biological Role and Signaling Pathway Involvement

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell motility, and apoptosis. Dysregulation of calpain activity is implicated in several pathological conditions, such as neurodegenerative diseases, ischemic injury, and cancer.

Inhibition of calpain by a molecule like this compound could have significant downstream effects on cellular signaling, particularly in the context of apoptosis.

Calpain-Mediated Apoptotic Signaling Pathway

Increased intracellular calcium levels, often triggered by cellular stress or damage, lead to the activation of calpains. Activated calpains can initiate and execute apoptosis through several mechanisms:

-

Cleavage of Pro-apoptotic Proteins: Calpains can cleave and activate pro-apoptotic proteins of the Bcl-2 family, such as Bid. Truncated Bid (tBid) translocates to the mitochondria, where it promotes the release of cytochrome c into the cytoplasm.

-

Direct Activation of Caspases: Calpains can directly cleave and activate certain pro-caspases, such as pro-caspase-12 (in the endoplasmic reticulum) and pro-caspase-7, thereby initiating the caspase cascade.

-

Cleavage of Cytoskeletal and Structural Proteins: Calpains cleave various cytoskeletal proteins (e.g., spectrin, talin) and nuclear structural proteins (e.g., lamins), leading to the breakdown of cellular architecture, a hallmark of apoptosis.[3]

-

Crosstalk with other Signaling Pathways: Calpains can modulate other signaling pathways that influence cell survival, such as the PI3K/Akt pathway.

By inhibiting calpain, this compound could potentially block these pro-apoptotic events, thereby promoting cell survival.

Figure 3: Calpain-mediated apoptotic signaling pathway and the potential point of intervention for this compound.

Data Presentation

As of the latest literature search, specific quantitative inhibitory data (e.g., IC50 or Ki values) for this compound against any cysteine protease is not available. However, to provide a context for the potential potency of such a compound, the following table presents the inhibition constants (Ki) for other peptidyl aldehydes against calpain I and II.

| Inhibitor | Target Enzyme | Ki (nM) |

| 4-phenyl-butyryl-Leu-Met-H | Calpain I | 36 |

| 4-phenyl-butyryl-Leu-Met-H | Calpain II | 50 |

| Acetyl-Leu-Leu-nLeu-H | Calpain I | 130 |

| Acetyl-Leu-Leu-nLeu-H | Calpain II | 180 |

| Acetyl-Leu-Leu-Met-H | Calpain I | 180 |

| Acetyl-Leu-Leu-Met-H | Calpain II | 300 |

Data sourced from a study on di- and tripeptidyl aldehydes as inhibitors of calpains and cathepsins.

Experimental Protocols

Calpain Inhibition Assay

To determine the inhibitory potency of this compound against calpain, a fluorometric assay can be employed. This assay measures the cleavage of a fluorogenic calpain substrate.

Materials:

-

Purified calpain I or II

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and a reducing agent like DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the calpain enzyme, the fluorogenic substrate, and this compound in appropriate buffers or solvents.

-

Assay Setup: In the wells of a 96-well microplate, add the assay buffer. Then, add varying concentrations of this compound (or DMSO as a vehicle control).

-

Enzyme Addition: Add the calpain enzyme to each well and incubate for a specific period at a controlled temperature (e.g., 30°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Measurement of Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC: excitation ~380 nm, emission ~460 nm).

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Determine the percentage of inhibition for each concentration of this compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. To determine the Ki, the assay should be performed at different substrate concentrations, and the data can be analyzed using methods such as the Dixon plot.

Conclusion

This compound is a protected amino aldehyde with significant potential as a tool in medicinal chemistry and chemical biology. While specific experimental data on its properties and biological activity are currently lacking in the available literature, its structure strongly suggests its utility as a reversible covalent inhibitor of cysteine proteases, particularly calpains. The provided general synthesis and assay protocols, along with the detailed overview of the calpain-mediated apoptotic pathway, offer a solid foundation for researchers and drug development professionals to explore the potential of this compound and similar compounds as therapeutic agents or chemical probes for studying cellular signaling pathways. Further research is warranted to fully characterize its physicochemical properties and to quantify its inhibitory activity against various proteases.

References

Boc-Tyr(Bzl)-aldehyde chemical properties

An in-depth technical guide on the core chemical properties of Boc-Tyr(Bzl)-aldehyde, designed for researchers, scientists, and drug development professionals.

Executive Summary

N-α-Boc-O-benzyl-L-tyrosinal, commonly known as this compound, is a protected amino aldehyde derived from the amino acid tyrosine. It serves as a valuable synthetic intermediate in medicinal chemistry and drug development, primarily for the introduction of a reactive aldehyde functional group within a peptide or small molecule scaffold.[1][2] The aldehyde moiety can act as an electrophile in various bond-forming reactions or as a "warhead" for covalent modification of enzyme active sites, particularly in the design of protease inhibitors.

This document provides a comprehensive overview of the known chemical properties, synthesis, and handling of this compound. Due to the limited availability of extensive published data for the aldehyde form, this guide also includes contextual information on its well-characterized carboxylic acid precursor, Boc-Tyr(Bzl)-OH, to provide a broader understanding of the chemical framework.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of a tyrosine backbone where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the phenolic hydroxyl group is protected by a benzyl (Bzl) ether, and the C-terminal carboxylic acid is reduced to an aldehyde.

Identifier and Molecular Data

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate | [3] |

| Synonyms | Boc-Tyr(Bzl)-CHO, N-Boc-O-benzyl-L-tyrosinal | [4] |

| CAS Number | 82689-15-4 | [3][5] |

| Molecular Formula | C₂₁H₂₅NO₄ | [3][5] |

| Molecular Weight | 355.43 g/mol | [3][5] |

Physicochemical and Safety Data

Detailed experimental data on the physicochemical properties of this compound is not widely available in the literature. The following table is compiled from available safety data sheets (SDS) and supplier information. Researchers should handle this compound with appropriate laboratory precautions.

| Property | Value | Reference |

| Physical State | Solid | [3] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Solubility | Data not available | [3] |

| Flash Point | Data not available | [3] |

| Purity (Typical) | ≥95% | [4] |

| Storage | 4°C, stored under nitrogen | [2] |

| Handling | For R&D use only. Wear protective gloves, and eye/face protection. | [3] |

Synthesis and Reactivity

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the partial reduction of a corresponding N-Boc-O-benzyl-L-tyrosine ester, such as a methyl or ethyl ester. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reducing agent for this transformation, as it can selectively reduce esters to aldehydes at low temperatures, preventing over-reduction to the primary alcohol.

This protocol is based on established literature procedures for the DIBAL-H reduction of amino acid esters.[5]

-

Preparation: Dissolve Methyl-N-Boc-O-benzyl-L-phenylalaninate (1 equivalent) in anhydrous toluene or hexane in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Add a solution of diisobutylaluminium hydride (DIBAL-H, typically 1.0 M in hexanes, 1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.

-

Workup: Allow the mixture to warm to room temperature and stir until two clear layers form. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The primary site of reactivity in this compound is the aldehyde functional group.

-

Electrophilicity: The aldehyde carbon is electrophilic and susceptible to nucleophilic attack. This allows for reactions such as reductive amination to form secondary amines, Wittig reactions to form alkenes, and aldol reactions.

-

Oxidation: Aldehydes are easily oxidized to the corresponding carboxylic acid (Boc-Tyr(Bzl)-OH). Care must be taken during storage and handling to avoid exposure to atmospheric oxygen or other oxidizing agents.

-

Inhibitor Chemistry: In drug design, the aldehyde can act as a covalent "warhead." For example, it can react with the hydroxyl group of a serine residue in the active site of a serine protease to form a reversible hemiacetal adduct, leading to enzyme inhibition.[6]

Contextual Precursor: Boc-Tyr(Bzl)-OH

To provide a more complete picture of the chemical environment this compound belongs to, this section details the properties of its immediate precursor, Boc-Tyr(Bzl)-OH. This compound is extensively used in solid-phase peptide synthesis (SPPS).

Disclaimer: The data in this section pertains to the carboxylic acid (CAS: 2130-96-3) and not the aldehyde.

Physicochemical Properties of Boc-Tyr(Bzl)-OH

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅NO₅ | [7] |

| Molecular Weight | 371.43 g/mol | |

| Melting Point | 110-112 °C | [8] |

| Optical Rotation | [α]20/D +27.0 ± 1.5°, c = 2% in ethanol | [7] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | |

| Storage Temp. | 2-8 °C | [7] |

Role in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr(Bzl)-OH is a cornerstone building block in the Boc/Bzl strategy for SPPS.[9][10] In this methodology:

-

The Boc group serves as a temporary protecting group for the N-terminus. It is acid-labile and is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA).[9]

-

The Benzyl (Bzl) group is a semi-permanent protecting group for the tyrosine side chain. It is stable to the TFA used for Boc deprotection but can be cleaved with strong acids like hydrofluoric acid (HF) during the final cleavage of the peptide from the resin.[10]

A potential side reaction during Boc/Bzl synthesis is the migration of the benzyl group from the oxygen to the aromatic ring of the tyrosine side chain under repeated acidic conditions.[11]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of complex organic molecules and targeted therapeutics. While detailed public data on its physical properties are sparse, its synthesis from the corresponding ester is well-established, and its reactivity is governed by the aldehyde functional group. Understanding its properties, along with those of its precursor Boc-Tyr(Bzl)-OH, provides researchers with the necessary knowledge for its effective use in the laboratory. Further characterization of this compound would be a valuable contribution to the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Mechanism-Based Macrocyclic Inhibitors of Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Tyr(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Boc-O-benzyl-L-tyrosine | 2130-96-3 [amp.chemicalbook.com]

- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to Boc-Tyr(Bzl)-aldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Boc-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. We will delve into its chemical structure, detailed synthesis protocols, and its applications, particularly in the realm of peptide chemistry and drug discovery.

Structure and Properties

This compound is a protected amino aldehyde derivative of tyrosine. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) group protects the phenolic hydroxyl group of the tyrosine side chain. This dual protection strategy allows for its use as a versatile building block in multi-step organic synthesis, particularly in the construction of complex peptide structures.

The key structural features and properties of this compound are summarized below:

| Property | Value |

| Molecular Formula | C₂₁H₂₅NO₄[1] |

| Molecular Weight | 355.43 g/mol [1] |

| CAS Number | 82689-15-4[1] |

| Appearance | Typically a white to off-white solid |

| Chirality | (S)-configuration |

Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the controlled modification of the corresponding protected tyrosine amino acid or its derivatives. Two common strategies are the reduction of a protected tyrosine ester and the oxidation of a protected tyrosinol.

Synthesis via Reduction of a Carboxylic Ester

One of the most efficient methods for the preparation of this compound is the partial reduction of its corresponding methyl ester, N-Boc-O-benzyl-L-tyrosine methyl ester, using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H). This method has been reported to yield the desired aldehyde in high purity.[1]

Reaction Scheme:

Caption: Reduction of a methyl ester to this compound.

Experimental Protocol:

Materials:

-

N-Boc-O-benzyl-L-tyrosine methyl ester

-

Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)

-

Anhydrous toluene

-

Anhydrous hexane

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

A solution of N-Boc-O-benzyl-L-tyrosine methyl ester (1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution, 1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 30 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the resulting precipitate is removed by filtration through a pad of celite. The filter cake is washed with diethyl ether.

-

The combined organic phases are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 86% | [1] |

| Purity | >95% (typically) | Commercially available data |

Synthesis via Oxidation of a Primary Alcohol

An alternative route to this compound involves the oxidation of the corresponding primary alcohol, N-Boc-O-benzyl-L-tyrosinol (Boc-Tyr(Bzl)-ol). This transformation can be accomplished using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this purpose include the Dess-Martin periodinane (DMP) or a Swern oxidation.

Reaction Scheme:

Caption: Oxidation of a primary alcohol to this compound.

Experimental Protocol (using Dess-Martin Periodinane):

Materials:

-

N-Boc-O-benzyl-L-tyrosinol (Boc-Tyr(Bzl)-ol)[2]

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of N-Boc-O-benzyl-L-tyrosinol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.2 eq) in one portion.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, the reaction is diluted with diethyl ether and quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

The mixture is stirred vigorously until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate and filtered.

-

The solvent is evaporated under reduced pressure to give the crude aldehyde.

-

The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable building block in the synthesis of peptide aldehydes, which are potent inhibitors of various proteases. The aldehyde functionality can act as a "warhead," forming a reversible covalent bond with the catalytic residue (e.g., cysteine or serine) in the active site of the enzyme.[3][4]

Solid-Phase Synthesis of Peptide Aldehydes

This compound can be incorporated into solid-phase peptide synthesis (SPPS) workflows to generate C-terminal peptide aldehydes. A common strategy involves the immobilization of the amino aldehyde onto a resin via an oxazolidine linker. The Boc group on the oxazolidine nitrogen provides stability during the subsequent peptide chain elongation.[5]

Experimental Workflow:

Caption: Solid-phase synthesis of a peptide aldehyde.

Role as a Protease Inhibitor Warhead

Peptide aldehydes derived from tyrosine are of significant interest in the development of inhibitors for proteases implicated in various diseases. The aldehyde group acts as an electrophilic warhead that can reversibly inhibit cysteine proteases, for example. The specificity of the inhibitor is determined by the peptide sequence that mimics the natural substrate of the target protease.

Signaling Pathway Inhibition (Conceptual):

Caption: Inhibition of a protease by a peptide aldehyde.

Characterization Data

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the benzyl protecting group (aromatic protons, ~7.3-7.4 ppm; CH₂ protons, ~5.0 ppm), the tyrosine aromatic protons (~6.9 and 7.1 ppm), the α-proton (multiplet), the β-protons (multiplets), and the aldehyde proton (singlet, ~9.6 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, the carbons of the Boc and benzyl protecting groups, and the carbons of the tyrosine residue. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ or [M+Na]⁺). |

| FT-IR | Characteristic absorption bands for the aldehyde C-H stretch (~2720 and 2820 cm⁻¹), the aldehyde carbonyl C=O stretch (~1725 cm⁻¹), and the carbamate C=O stretch (~1690 cm⁻¹). |

Conclusion

This compound is a key synthetic intermediate with significant applications in the fields of peptide chemistry and medicinal chemistry. The well-established methods for its synthesis, primarily through the reduction of its corresponding ester or oxidation of the alcohol, provide reliable access to this versatile building block. Its utility in the solid-phase synthesis of peptide aldehydes underscores its importance in the development of potent and selective protease inhibitors, making it a valuable tool for researchers and professionals in drug discovery and development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Boc-Tyr(Bzl)-aldehyde (CAS 82689-15-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-Boc-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde. With the CAS number 82689-15-4, this protected amino aldehyde is a valuable intermediate in synthetic organic chemistry, particularly in the elaboration of complex peptides and the synthesis of enzyme inhibitors and other pharmaceutical agents. Due to a notable lack of specific published data for this compound, this guide presents a representative, well-established synthetic protocol, expected characterization data by analogy to similar compounds, and general safety and handling procedures.

Chemical and Physical Properties

This compound is a chiral molecule derived from the amino acid L-tyrosine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group is protected by a benzyl (Bzl) ether. This dual protection scheme allows for selective manipulation of the aldehyde functionality.

| Property | Value |

| CAS Number | 82689-15-4 |

| Molecular Formula | C₂₁H₂₅NO₄ |

| Molecular Weight | 355.43 g/mol |

| Synonyms | N-α-Boc-O-benzyl-L-tyrosinal, tert-Butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate |

| Appearance | Expected to be a white to off-white solid or a viscous oil |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF |

Synthesis

Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-O-benzyl-L-tyrosine-N',O-dimethylhydroxamide (Boc-Tyr(Bzl)-Weinreb Amide)

This protocol is adapted from general procedures for Weinreb amide formation from N-protected amino acids.

-

To a solution of N-α-Boc-O-benzyl-L-tyrosine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N'-carbonyldiimidazole (CDI) (1.1 eq) in one portion.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the formation of the acylimidazolide intermediate occurs.

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM). Add N-methylmorpholine (NMM) (1.2 eq) to neutralize the salt and stir for 15 minutes.

-

Add the neutralized N,O-dimethylhydroxylamine solution to the activated amino acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Weinreb amide, which can be purified by flash column chromatography.

Step 2: Reduction of Boc-Tyr(Bzl)-Weinreb Amide to this compound

This protocol is based on the established reduction of Weinreb amides.

-

Dissolve the purified Boc-Tyr(Bzl)-Weinreb amide (1.0 eq) in anhydrous THF (approx. 0.1 M) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 1.2 eq) or diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at -78 °C.

-

Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude aldehyde should be purified by flash column chromatography, taking care to minimize exposure to air and silica gel to prevent oxidation and decomposition.

Characterization and Quality Control

No specific characterization data for this compound is available in the public domain. The following table provides expected data based on the analysis of structurally similar compounds, such as Boc-phenylalaninal.

| Analysis | Expected Results |

| ¹H NMR | δ (ppm) in CDCl₃: ~9.6 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H of Bzl), 7.1-6.8 (m, 4H, Ar-H of Tyr), 5.0 (s, 2H, OCH₂Ph), ~4.5 (m, 1H, α-CH), ~3.0 (m, 2H, β-CH₂), 1.4 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~200 (CHO), ~157 (C=O, Boc), ~155 (Ar-C-O), ~137 (Ar-C of Bzl), ~130, ~128, ~127 (Ar-CH), ~115 (Ar-CH), ~80 (C(CH₃)₃), ~70 (OCH₂Ph), ~55 (α-CH), ~37 (β-CH₂), ~28 (C(CH₃)₃) |

| Mass Spec (ESI) | Expected [M+Na]⁺ at m/z 378.17 |

| Purity (HPLC) | ≥95% |

Applications in Research and Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules.

-

Peptidomimetics: The aldehyde functionality allows for reductive amination to form peptide isosteres, which can enhance the metabolic stability of peptide-based drugs.

-

Enzyme Inhibitors: As a chiral aldehyde, it is a key building block for the synthesis of inhibitors for various enzyme classes, particularly proteases where the aldehyde can act as a warhead to form a covalent adduct with active site residues.

-

Asymmetric Synthesis: The aldehyde can be used in a variety of carbon-carbon bond-forming reactions, such as aldol reactions and Wittig reactions, to introduce further stereocenters.

Signaling Pathways and Biological Activity

There is currently no publicly available information detailing the direct involvement of this compound in any biological signaling pathways or its intrinsic biological activity. Its primary role is that of a synthetic intermediate used to construct molecules with potential biological activities.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following precautions are based on the handling of similar N-Boc protected amino aldehydes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere to prevent oxidation. Recommended storage temperature is typically 2-8 °C.

-

Stability: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. Proper storage is crucial to maintain purity.

Logical Relationships in Synthesis and Application

Caption: From starting material to applications.

An In-depth Technical Guide to Boc-Tyr(Bzl)-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. It is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and applications, offering researchers the foundational knowledge required for its effective use.

Core Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its structure features a tyrosine backbone protected at the amine terminus with a tert-butoxycarbonyl (Boc) group and at the phenolic hydroxyl group with a benzyl (Bzl) group. The presence of the aldehyde functional group makes it a versatile intermediate for a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Weight | 355.43 g/mol | [1] |

| Molecular Formula | C21H25NO4 | [1] |

| CAS Number | 82689-15-4 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of a corresponding protected tyrosine derivative, such as a methyl ester or a Weinreb amide. The use of diisobutylaluminium hydride (DIBAL-H) as the reducing agent at low temperatures is a well-established method for the partial reduction of esters to aldehydes.

Experimental Protocol: Synthesis via DIBAL-H Reduction of a Methyl Ester

This protocol is a representative procedure based on established organic chemistry principles for the reduction of esters to aldehydes.

Materials:

-

Methyl-N-Boc-O-benzyl-L-tyrosinate

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Anhydrous toluene or dichloromethane

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Dissolve Methyl-N-Boc-O-benzyl-L-tyrosinate in anhydrous toluene or dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount (typically 1.1 to 1.5 equivalents) of DIBAL-H solution dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the reaction mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.

-

Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure aldehyde.

Applications in Organic Synthesis

The aldehyde functionality of this compound makes it a key intermediate for the synthesis of a wide range of organic molecules, particularly peptidomimetics and other biologically active compounds.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. This compound can react with a variety of phosphorus ylides to generate alkenes with a protected tyrosine scaffold.

General Experimental Protocol: Wittig Olefination

-

Generate the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO).

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a solution of this compound in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the resulting alkene by column chromatography.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form a new carbon-nitrogen bond.

General Experimental Protocol: Reductive Amination

-

Dissolve this compound and the desired amine (1.0 to 1.2 equivalents) in a suitable solvent (e.g., dichloromethane, methanol, or a mixture).

-

Add a reducing agent such as sodium triacetoxyborohydride, sodium cyanoborohydride, or proceed with catalytic hydrogenation.

-

Stir the reaction at room temperature until the starting aldehyde is consumed (monitored by TLC).

-

Work up the reaction by adding water or a basic aqueous solution.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting amine by column chromatography.

Logical Workflow of Synthesis and Applications

The following diagram illustrates the central role of this compound in synthetic workflows.

Caption: Synthesis and key applications of this compound.

Role in Drug Discovery and Development

Protected amino aldehydes, such as this compound, are crucial intermediates in the synthesis of enzyme inhibitors, particularly for proteases. The aldehyde group can act as a "warhead," forming a reversible covalent bond with active site residues (e.g., serine or cysteine) of the target enzyme. The Boc and Bzl protecting groups allow for the selective modification of the tyrosine scaffold and its incorporation into larger, more complex molecules with potential therapeutic applications. The development of peptidomimetics from such building blocks is a key strategy in modern drug discovery to improve the pharmacokinetic properties of peptide-based drug candidates.

This guide provides a foundational understanding of this compound for researchers. For specific applications, further optimization of the described general protocols may be necessary.

References

An In-Depth Technical Guide to Boc-Tyr(Bzl)-aldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. It details experimental protocols for its synthesis and characterization and explores its applications in synthetic chemistry, particularly in the development of novel therapeutic agents.

Core Physical and Chemical Properties

Structure and Identification:

-

Chemical Name: (S)-tert-butyl (1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate

-

Common Names: this compound, N-Boc-O-benzyl-L-tyrosinal

-

Molecular Formula: C₂₁H₂₅NO₄[1]

-

Molecular Weight: 355.43 g/mol [1]

-

CAS Number: 82689-15-4[1]

The table below summarizes the key physical and chemical properties of this compound and its common precursor, Boc-Tyr(Bzl)-OH.

| Property | This compound | Boc-Tyr(Bzl)-OH (N-α-Boc-O-benzyl-L-tyrosine) |

| Molecular Formula | C₂₁H₂₅NO₄[1] | C₂₁H₂₅NO₅[2] |

| Molecular Weight | 355.43 g/mol [1] | 371.43 g/mol [2][3] |

| CAS Number | 82689-15-4[1] | 2130-96-3[2][3] |

| Appearance | White to off-white solid (presumed) | White to slight yellow or beige powder/crystalline powder.[2][4] |

| Melting Point | Data not available | 110-112 °C[2][3][4] |

| Solubility | Expected to be soluble in common organic solvents. | Clearly soluble in DMF (1 mmole in 2 ml). Soluble in ethanol.[3] Almost transparent in Ethanol.[4] |

| Optical Rotation | Data not available | [α]²⁰/D +27.0 ± 1.5°, c = 2% in ethanol.[3] [α]²⁵/D +24.5 to +29.5°, c=2 in ethanol.[2] |

| Storage Conditions | Store in a cool, dry place, protected from light. | 2-8°C.[3] Store below +30°C.[4] |

Synthesis and Characterization

The primary route to this compound involves the reduction of a suitable carboxylic acid derivative, most commonly the methyl ester, using a mild reducing agent to prevent over-reduction to the corresponding alcohol.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from its methyl ester precursor, Boc-Tyr(Bzl)-OMe, via reduction with Diisobutylaluminium hydride (DIBAL-H).

Materials:

-

Boc-Tyr(Bzl)-OMe

-

Anhydrous Toluene

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with Boc-Tyr(Bzl)-OMe.

-

Dissolution: Anhydrous toluene is added to dissolve the starting material completely.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reduction: DIBAL-H solution is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion of the reaction, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

-

Work-up: The reaction mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are formed.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Characterization

Due to the limited availability of specific spectral data for this compound in the literature, the following are expected characteristic signals based on its structure and data from its precursor, Boc-Tyr(Bzl)-OH.

-

¹H NMR: Expected signals would include the aldehyde proton (CHO) around 9.5-9.7 ppm, aromatic protons from the tyrosine and benzyl groups, the benzylic protons of the benzyl ether, the α- and β-protons of the amino acid backbone, and the characteristic singlet for the Boc protecting group around 1.4 ppm.

-

¹³C NMR: The aldehyde carbonyl carbon should appear around 200 ppm. Other signals would correspond to the aromatic carbons, the benzylic carbon, the carbons of the amino acid backbone, and the carbons of the Boc group.

-

IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1720-1740 cm⁻¹. Other key absorptions would include the N-H stretch of the carbamate and C-O stretches. The IR spectrum for Boc-Tyr(Bzl)-OH shows characteristic peaks for the carboxylic acid and carbamate groups.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of peptidomimetics and other bioactive compounds. Its aldehyde functionality serves as a handle for various chemical transformations.

Synthesis of Peptide Aldehydes

Peptide aldehydes are an important class of enzyme inhibitors. This compound can be used as a key building block in the solid-phase or solution-phase synthesis of C-terminal tyrosine aldehyde peptides.

Reductive Amination

The aldehyde group can undergo reductive amination with a variety of primary and secondary amines to form new C-N bonds, leading to the synthesis of diverse libraries of compounds for screening in drug discovery programs.

Wittig Reaction and Related Olefinations

This compound can react with phosphorus ylides in a Wittig reaction to form alkenes, providing a route to unsaturated amino acid derivatives and other complex molecular architectures.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic transformations involving this compound.

Caption: Synthesis of this compound from its methyl ester.

Caption: Key reactions of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and drug development. While detailed experimental data on the aldehyde itself is somewhat limited in publicly accessible literature, its synthesis and reactivity can be reliably predicted based on established chemical principles. This guide provides a foundational understanding of this important molecule for researchers and scientists engaged in the synthesis of novel bioactive compounds.

References

A Technical Guide to the Solubility of Boc-Tyr(Bzl)-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information inferred from structurally related compounds and outlines a detailed experimental protocol for determining the solubility of aldehydes. This guide is intended to be a practical resource for laboratory professionals engaged in peptide synthesis, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a protected amino aldehyde derivative of tyrosine. The tert-butoxycarbonyl (Boc) group protects the alpha-amino group, while the benzyl (Bzl) group protects the phenolic hydroxyl group of the tyrosine side chain. This strategic protection makes it a valuable intermediate in the synthesis of peptide aldehydes, which are known for their potential as enzyme inhibitors. The aldehyde functionality is a key feature, allowing for various chemical modifications and interactions with biological targets.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. However, the solubility of structurally similar compounds, such as Boc-Tyr(Bzl)-OH (the corresponding carboxylic acid) and other N-Boc protected amino acids, provides valuable qualitative insights.

Table 1: Qualitative Solubility of Structurally Related Compounds

| Compound Name | Solvent | Solubility |

| Boc-N-alpha-methyl-O-benzyl-L-tyrosine | Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] | |

| Ethyl Acetate | Soluble[1] | |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | |

| Acetone | Soluble[1] | |

| Boc-O-benzyl-L-tyrosine | Dichloromethane | Good solubility[2] |

| Ethyl Acetate | Good solubility[2] | |

| Dimethylformamide (DMF) | Good solubility[2] |

Based on the data for these related compounds, it is reasonable to infer that this compound will exhibit good solubility in a range of common organic solvents. However, empirical determination is necessary for quantitative assessment.

Experimental Protocol for Determining Aldehyde Solubility

The following is a general protocol for determining the solubility of an aldehyde like this compound in various solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

For more effective separation, centrifuge the vials at a constant temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Figure 1: Experimental Workflow for Solubility Determination

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Application in Peptide Synthesis

The solubility of this compound is a critical parameter in its application in solid-phase peptide synthesis (SPPS). Good solubility in the reaction solvent is essential for efficient coupling reactions and to avoid issues such as poor reaction kinetics and incomplete reactions. The Boc/Bzl protection strategy is a classical approach in peptide synthesis where the Boc group is removed with a mild acid, and the benzyl group is cleaved under reductive conditions.[3]

Figure 2: Logical Relationship in Boc/Bzl Solid-Phase Peptide Synthesis

Caption: A simplified diagram of the key steps in Boc solid-phase peptide synthesis.

Conclusion

References

Stability and Storage of Boc-Tyr(Bzl)-aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage of N-α-Boc-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related molecules and general chemical principles to provide best-practice recommendations for its handling and storage.

Chemical Properties and Inherent Instability

This compound is a chiral amino aldehyde that incorporates three key functional groups, each contributing to its potential instability:

-

Aldehyde: The aldehyde functional group is highly susceptible to oxidation, readily converting to the corresponding carboxylic acid, Boc-Tyr(Bzl)-OH. Aldehydes can also undergo self-condensation or polymerization, particularly in the presence of acidic or basic impurities.

-

α-Chiral Center: The stereogenic center adjacent to the aldehyde carbonyl group is prone to racemization, especially under acidic or basic conditions. This can lead to a loss of biological activity in chiral drug development.

-

Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group is labile under acidic conditions, which can lead to its cleavage and the formation of the free amine.

-

Benzyl Ether: While generally more stable, benzyl ethers can be cleaved under hydrogenolysis conditions and may be susceptible to oxidation over long-term storage.

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated for this compound. These are summarized in the table below.

| Degradation Pathway | Triggering Factors | Potential Degradant(s) |

| Oxidation | Exposure to air (oxygen), light, oxidizing agents | Boc-Tyr(Bzl)-OH (the corresponding carboxylic acid) |

| Racemization | Presence of acid or base | D-Boc-Tyr(Bzl)-aldehyde |

| Polymerization | Heat, light, acid or base catalysis | Oligomeric/polymeric materials |

| Deblocking | Acidic conditions | Tyr(Bzl)-aldehyde |

Recommended Storage and Handling Workflow

To mitigate the inherent instability of this compound, a strict storage and handling protocol is essential. The following workflow is recommended to preserve the integrity of the compound.

Detailed Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability study is recommended. The following protocol outlines a comprehensive approach.

Objective: To evaluate the stability of this compound under various stress conditions over time.

Materials:

-

This compound (high purity)

-

HPLC grade solvents (e.g., acetonitrile, water, isopropanol)

-

Buffers for mobile phase (e.g., phosphate buffer)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

Analytical instrumentation: HPLC with UV detector, chiral HPLC column, ¹H NMR spectrometer, Mass Spectrometer.

Methodology:

-

Initial Characterization (t=0):

-

Perform HPLC analysis to determine the initial purity of the this compound lot.

-

Conduct chiral HPLC analysis to establish the initial enantiomeric purity.

-

Obtain a baseline ¹H NMR spectrum to confirm the structure.

-

Confirm the mass using mass spectrometry.

-

-

Sample Preparation and Storage:

-

Prepare multiple aliquots of the compound in appropriate vials.

-

Expose the aliquots to the following stress conditions:

-

Temperature: -20°C (control), 4°C, 25°C, 40°C.

-

Humidity: 25°C/60% RH, 40°C/75% RH.

-

Light: Photostability chamber (ICH Q1B guidelines).

-

Oxygen: Store samples under ambient air and compare with samples stored under an inert atmosphere.

-

-

-

Time Points for Analysis:

-

Analyze the samples at predetermined time points, for example: 0, 1, 3, 6, and 12 months for long-term studies, and shorter intervals for accelerated stability studies.

-

-

Analytical Procedures:

-

HPLC for Purity: Use a validated reverse-phase HPLC method to quantify the parent compound and detect any degradation products.

-

Chiral HPLC for Enantiomeric Purity: Employ a suitable chiral column to monitor for any increase in the D-enantiomer.

-

¹H NMR for Structural Integrity: Compare the NMR spectra of stressed samples to the t=0 spectrum to identify any structural changes.

-

Mass Spectrometry: Use to identify the mass of any significant degradation products.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each condition.

-

Calculate the rate of degradation for each stress condition.

-

Determine the shelf-life of the compound under recommended storage conditions.

-

Proposed Degradation Pathways Visualization

The following diagram illustrates the potential chemical transformations that this compound may undergo upon degradation.

Summary of Recommendations

-

Storage: For long-term stability, this compound should be stored at -20°C or below . It should be kept in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light.[1][2]

-

Handling: To prevent degradation during use, it is crucial to allow the container to equilibrate to room temperature before opening. Weighing and handling of the solid should be performed as quickly as possible, preferably in an inert atmosphere. Solutions should be prepared fresh using anhydrous solvents immediately prior to use.

-

Purity Assessment: The purity of this compound should be verified before use, especially if it has been stored for an extended period. HPLC and chiral HPLC are recommended for assessing chemical and enantiomeric purity, respectively.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the degradation of this compound, ensuring the integrity and reliability of their experimental results.

References

Navigating the Safe Handling of Boc-Tyr(Bzl)-aldehyde: A Technical Guide for Researchers

For Immediate Release

Chemical and Physical Properties

Due to the limited availability of specific data for Boc-Tyr(Bzl)-aldehyde, the following table summarizes the known properties of the closely related carboxylic acid, Boc-Tyr(Bzl)-OH (CAS 2130-96-3), to provide an approximate understanding of the compound's characteristics. Researchers should handle this compound with the assumption that it may have similar or more pronounced hazards until specific data becomes available.

| Property | Data for Boc-Tyr(Bzl)-OH | Citation |

| Molecular Formula | C21H25NO5 | [1] |

| Molecular Weight | 371.43 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 110-112 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in organic solvents like ethanol, DMF, and DCM | [3] |

Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is unavailable, aldehydes as a class of compounds can be irritants to the skin, eyes, and respiratory tract. The following hazard warnings and precautionary measures are based on general principles for handling chemical aldehydes and the available information for related Boc-protected amino acids.

Potential Hazards:

-

May cause eye, skin, and respiratory tract irritation.

-

May be harmful if swallowed or inhaled.

-

The toxicological properties have not been thoroughly investigated.

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and face thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE)

Adequate personal protective equipment is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE.

| Body Part | Recommended Protection | Citation |

| Eyes/Face | Chemical safety goggles or face shield. | [1] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | [1] |

| Respiratory | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for handling large quantities. A type N95 (US) respirator is recommended. | [1] |

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for safely handling a potentially hazardous chemical powder like this compound in a laboratory setting.

Key Safety Considerations

The logical relationship between various safety elements in a laboratory is crucial for maintaining a safe working environment. The following diagram outlines these critical considerations.

References

An In-depth Technical Guide to Boc-Protected Amino Aldehydes for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl (Boc)-protected amino aldehydes are pivotal intermediates in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Their unique bifunctional nature, possessing both a protected amine and a reactive aldehyde, makes them valuable building blocks for the asymmetric synthesis of a wide array of complex molecules, most notably peptide and peptidomimetic protease inhibitors. The Boc protecting group offers the advantage of being stable under a variety of reaction conditions while being readily removable under mild acidic conditions, allowing for precise and controlled synthetic manipulations.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of Boc-protected amino aldehydes, complete with detailed experimental protocols and comparative data to aid researchers in their practical applications.

Synthesis of Boc-Protected Amino Aldehydes

The synthesis of Boc-protected amino aldehydes can be broadly categorized into two main strategies: the reduction of N-Boc protected amino acid derivatives and the oxidation of N-Boc protected amino alcohols. The choice of method often depends on the starting material availability, the scale of the reaction, and the sensitivity of the amino acid side chain.

Reduction of N-Boc-Amino Acid Derivatives

This is a widely employed strategy that starts from readily available N-Boc-amino acids. The carboxylic acid functionality is first activated to a species that can be selectively reduced to the aldehyde without further reduction to the alcohol.

The reduction of N-methoxy-N-methylamides (Weinreb amides) of N-Boc-amino acids with mild reducing agents like lithium aluminum hydride (LiAlH₄) is a reliable method that generally prevents over-reduction.[3]

-

Workflow for Weinreb Amide Reduction:

Synthesis via Weinreb Amide Reduction.

A more streamlined approach involves the in-situ activation of the N-Boc-amino acid with 1,1'-carbonyldiimidazole (CDI), followed by reduction with diisobutylaluminum hydride (DIBAL-H). This one-pot method is efficient and avoids the isolation of an intermediate.[1][3]

-

Experimental Workflow for CDI/DIBAL-H Reduction:

CDI/DIBAL-H One-Pot Reduction Workflow.

Oxidation of N-Boc-Amino Alcohols

This alternative strategy involves the initial reduction of the N-Boc-amino acid to the corresponding N-Boc-amino alcohol, followed by a selective oxidation to the aldehyde. This two-step approach is also very common and effective.

The Dess-Martin oxidation is a mild and highly efficient method for the oxidation of primary alcohols to aldehydes. It is known for its broad functional group tolerance and is particularly suitable for sensitive substrates.[4][5]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is a powerful and widely used method, though it requires careful temperature control and handling of malodorous byproducts.[6][7]

The Parikh-Doering oxidation is another DMSO-based method that uses a sulfur trioxide-pyridine complex as the activator. It is generally considered milder and operationally simpler than the Swern oxidation as it can be performed at or above 0 °C.[8][9]

-

General Workflow for Oxidation of N-Boc-Amino Alcohols:

Synthesis via Oxidation of N-Boc-Amino Alcohols.

Quantitative Data on the Synthesis of Boc-Protected Amino Aldehydes

The following tables summarize typical yields for the synthesis of various Boc-protected amino aldehydes using the methods described above.

Table 1: Reduction of N-Boc-Amino Acid Derivatives to Aldehydes

| N-Boc-Amino Acid | Method | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Boc-Valine | CDI Activation | DIBAL-H | DCM | -78 | 1 | 84 | [1][3] |

| Boc-Phenylalanine | CDI Activation | DIBAL-H | DCM | -78 | 1 | 89 | [1][3] |

| Boc-Leucine | Weinreb Amide | LiAlH₄ | THF | -78 | 1-2 | 85 | [3] |

| Boc-Alanine | CDI Activation | DIBAL-H | DCM | -78 | 1 | 82 | [1][3] |

| Boc-Isoleucine | CDI Activation | DIBAL-H | DCM | -78 | 1 | 86 | [1][3] |

Table 2: Oxidation of N-Boc-Amino Alcohols to Aldehydes

| N-Boc-Amino Alcohol | Oxidation Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Boc-Leucinol | Dess-Martin | CH₂Cl₂ | RT | 2 | 95 | [4] |

| Boc-Phenylalaninol | Swern | CH₂Cl₂ | -78 | 1.5 | 92 | [6] |

| Boc-Valinol | Parikh-Doering | DMSO/CH₂Cl₂ | 0 to RT | 2 | 88 | [8][9] |

| Boc-Prolinol | Dess-Martin | CH₂Cl₂ | RT | 2 | 93 | [4] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Boc-Valinal via CDI/DIBAL-H Reduction[1][3]

-

Materials: N-Boc-L-valine, 1,1'-Carbonyldiimidazole (CDI), Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes), Dichloromethane (DCM, anhydrous), Methanol, 1 M HCl, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium potassium tartrate (Rochelle's salt), Anhydrous magnesium sulfate.

-

Procedure: a. Dissolve N-Boc-L-valine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Add CDI (1.1 eq) in one portion and stir the reaction mixture at 0 °C for 60 minutes. d. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. e. Slowly add DIBAL-H (2.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. f. Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction by TLC. g. Quench the reaction by the slow addition of methanol at -78 °C. h. Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form. i. Separate the layers and extract the aqueous layer with DCM. j. Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. k. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. l. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-L-valinal.

Protocol 2: Synthesis of N-Boc-Leucinal via Dess-Martin Oxidation of N-Boc-Leucinol[4]

-

Materials: N-Boc-L-leucinol, Dess-Martin Periodinane (DMP), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate, Saturated aqueous sodium thiosulfate.

-

Procedure: a. Dissolve N-Boc-L-leucinol (1.0 eq) in anhydrous DCM under an inert atmosphere. b. Add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature. c. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. d. Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. e. Shake vigorously until the layers are clear. f. Separate the layers and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. h. Filter and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-L-leucinal.

Applications in Drug Development

A primary application of Boc-protected amino aldehydes is in the synthesis of peptide aldehyde protease inhibitors. The aldehyde functionality acts as a "warhead" that forms a reversible covalent bond with the active site residue (e.g., cysteine or serine) of the target protease.

-

Workflow for the Synthesis of a Peptide Aldehyde Inhibitor:

Synthesis of a Peptide Aldehyde Inhibitor.

Stability and Storage

Boc-protected amino aldehydes are known to be sensitive compounds. The α-proton is acidic and can be epimerized under basic or even neutral conditions. They are also prone to oxidation and polymerization. Therefore, it is recommended to:

-

Store them at low temperatures (-20 °C is preferable).

-

Use them as fresh as possible after preparation.

-

Handle them under an inert atmosphere.

-

Avoid exposure to strong acids, bases, and oxidizing agents.

Conclusion

Boc-protected amino aldehydes are indispensable tools in the synthesis of complex, biologically active molecules. The synthetic methods outlined in this guide, including the reduction of activated amino acid derivatives and the oxidation of amino alcohols, provide reliable and efficient routes to these valuable intermediates. A thorough understanding of their synthesis, handling, and reactivity is crucial for their successful application in research and drug development. The provided protocols and comparative data serve as a practical resource for scientists in the field.

References